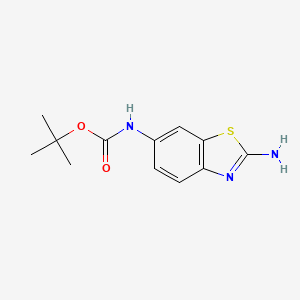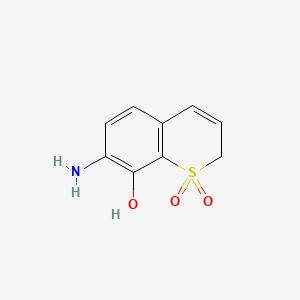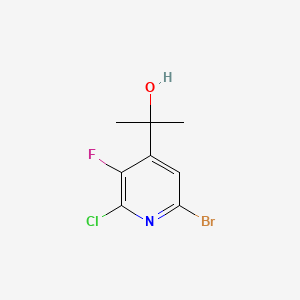
4-((Pyrimidin-2-ylamino)methyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((Pyrimidin-2-ylamino)methyl)phenol is an organic compound that belongs to the class of aminophenols and aminopyrimidines It is characterized by the presence of a pyrimidine ring attached to a phenol group via an aminomethyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Pyrimidin-2-ylamino)methyl)phenol typically involves the reaction of 2-aminopyrimidine with 4-hydroxybenzylamine. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the product.
化学反応の分析
Types of Reactions
4-((Pyrimidin-2-ylamino)methyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydropyrimidine derivatives, and various substituted aminophenols.
科学的研究の応用
4-((Pyrimidin-2-ylamino)methyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-((Pyrimidin-2-ylamino)methyl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the specific enzyme targeted.
類似化合物との比較
Similar Compounds
- 4-((Pyridin-2-ylamino)methyl)phenol
- 4-((Pyrimidin-4-ylamino)methyl)phenol
- 4-((Pyrimidin-5-ylamino)methyl)phenol
Uniqueness
4-((Pyrimidin-2-ylamino)methyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.
特性
分子式 |
C11H11N3O |
|---|---|
分子量 |
201.22 g/mol |
IUPAC名 |
4-[(pyrimidin-2-ylamino)methyl]phenol |
InChI |
InChI=1S/C11H11N3O/c15-10-4-2-9(3-5-10)8-14-11-12-6-1-7-13-11/h1-7,15H,8H2,(H,12,13,14) |
InChIキー |
VHOWFDAEMWBUTH-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N=C1)NCC2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N'-[(E)-(3-iodophenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B14915053.png)
![3-Azabicyclo[4.1.0]heptan-5-ylmethanol](/img/structure/B14915062.png)



![N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxamide](/img/structure/B14915098.png)

![2-(2-Fluorophenyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B14915117.png)
![N-(2-methoxyethyl)-4-[(15S)-10-(4-methylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzamide](/img/structure/B14915120.png)

![2-[(Z)-4-Fluoro-phenylimino]-3-methyl-thiazolidin-4-one](/img/structure/B14915145.png)
